Cas no 1047630-52-3 (Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate)
Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate
- methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester
- VPJXOKQAAZAQNP-UHFFFAOYSA-N
- BCP09279
- methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate
- XRB63052
- DA-32332
- SCHEMBL1529625
- 1047630-52-3
- CS-M2943
- Methyl5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate
- AKOS030527706
- methyl 5-chloro-4-(2-methylpyrazol-3-yl)thiophene-2-carboxylate
- CS-14849
- Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate
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- MDL: MFCD28359276
- Inchi: 1S/C10H9ClN2O2S/c1-13-7(3-4-12-13)6-5-8(10(14)15-2)16-9(6)11/h3-5H,1-2H3
- InChI Key: VPJXOKQAAZAQNP-UHFFFAOYSA-N
- SMILES: ClC1=C(C([H])=C(C(=O)OC([H])([H])[H])S1)C1=C([H])C([H])=NN1C([H])([H])[H]
Computed Properties
- Exact Mass: 256.0073264g/mol
- Monoisotopic Mass: 256.0073264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.4
- XLogP3: 2.7
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 357.1±42.0 °C at 760 mmHg
- Flash Point: 169.8±27.9 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:(BD632240)
Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM331331-100mg |
Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate |
1047630-52-3 | 95%+ | 100mg |
$333 | 2021-08-18 | |
| Chemenu | CM331331-250mg |
Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate |
1047630-52-3 | 95%+ | 250mg |
$647 | 2021-08-18 | |
| Chemenu | CM331331-1g |
Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate |
1047630-52-3 | 95%+ | 1g |
$1195 | 2021-08-18 | |
| ChemScence | CS-M2943-100mg |
2-Thiophenecarboxylic acid, 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester |
1047630-52-3 | 98.12% | 100mg |
$168.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71200-250mg |
Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate |
1047630-52-3 | 98% | 250mg |
¥6212.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71200-100mg |
Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate |
1047630-52-3 | 98% | 100mg |
¥3202.0 | 2023-09-06 | |
| TRC | T368138-10mg |
Methyl 5-Chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate |
1047630-52-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T368138-50mg |
Methyl 5-Chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate |
1047630-52-3 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | T368138-100mg |
Methyl 5-Chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate |
1047630-52-3 | 100mg |
$ 295.00 | 2022-06-02 | ||
| Chemenu | CM331331-250mg |
Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate |
1047630-52-3 | 95%+ | 250mg |
$460 | 2023-01-20 |
Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate Suppliers
Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate
Methyl 5-Chloro-4-(1-Methylpyrazol-5-yl)-2-Thiophenecarboxylate: An Overview of CAS No. 1047630-52-3
Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate (CAS No. 1047630-52-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thiophene ring, a chloro substituent, and a methylpyrazole moiety, which collectively contribute to its potential therapeutic applications.
The molecular formula of Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate is C13H12ClN2O2S, and its molecular weight is approximately 289.76 g/mol. The compound's structure is notable for its heterocyclic components, which are often associated with bioactive properties in various pharmaceutical agents.
Recent studies have explored the biological activities of Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate. One notable area of research involves its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in inflammatory diseases. This finding suggests that Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate could be a promising lead compound for the development of novel anti-inflammatory drugs.
In addition to its anti-inflammatory properties, Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute has shown that this compound can selectively inhibit the growth of certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.
The synthesis of Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate typically involves multi-step processes, including the formation of the thiophene ring and subsequent functionalization with the chloro and methylpyrazole groups. A recent publication in Organic Letters described an efficient and scalable synthetic route that utilizes palladium-catalyzed cross-coupling reactions to achieve high yields and purity levels. This synthetic method has been adopted by several pharmaceutical companies for the production of this compound on a larger scale.
The physicochemical properties of Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate are also important considerations for its pharmaceutical applications. The compound is generally stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods. Its solubility in various solvents and its ability to form stable formulations are critical factors in drug development.
Clinical trials involving Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from Phase I trials have shown promising outcomes, with the compound demonstrating favorable pharmacokinetic profiles and minimal adverse effects. These findings have paved the way for further clinical investigations, including Phase II and III trials, which are expected to provide more comprehensive data on its therapeutic potential.
In conclusion, Methyl 5-chloro-4-(1-methylpyrazol-5-yl)-2-thiophenecarboxylate (CAS No. 1047630-52-3) represents a promising candidate in the development of new therapeutic agents for various diseases. Its unique structural features, coupled with its demonstrated biological activities and favorable physicochemical properties, make it an attractive target for further research and development in the pharmaceutical industry.
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